N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
Description
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is a pyrazole-based compound featuring a tert-butyl group at the 3-position of the pyrazole ring, a 2-hydroxyethyl substituent at the 1-position, and a propanamide chain modified with a phenylthio moiety. This structure combines steric bulk (tert-butyl), hydrophilicity (hydroxyethyl), and sulfur-mediated reactivity (phenylthio), making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)15-13-16(21(20-15)10-11-22)19-17(23)9-12-24-14-7-5-4-6-8-14/h4-8,13,22H,9-12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODJIDPBABEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is a synthetic compound with potential biological activities. Its structural components include a pyrazole ring, a hydroxyethyl group, and a phenylthio moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and existing research findings.
Chemical Structure and Properties
- Molecular Formula : C18H25N3O2S
- Molecular Weight : 347.48 g/mol
- IUPAC Name : N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide
The compound is characterized by its unique substituents that enhance its biological interactions. The presence of the tert-butyl group provides steric hindrance, while the hydroxyethyl group may facilitate hydrogen bonding in biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring is known for participating in π-π interactions and hydrogen bonding, which can enhance binding affinity to target sites.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors linked to inflammatory responses or cancer pathways.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and fungi, including Candida albicans and Cryptococcus neoformans .
Anticancer Properties
Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction in cancer cells and disruption of cell cycle progression .
Case Studies and Research Findings
Comparison with Similar Compounds
The following table synthesizes data from structurally related pyrazole derivatives to contextualize the target compound’s properties:
Structural and Functional Analysis
Steric and Electronic Effects
- In contrast, dichlorophenyl in Compound 5 introduces electron-withdrawing effects, which may alter reactivity or binding affinity.
- Hydroxyethyl vs. Methylthioethyl : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methylthioethyl group in Compound 5 , which is more lipophilic.
Pharmacological and Physicochemical Implications
- Crystallinity : Crystalline forms (e.g., Compound 5 ) are advantageous for characterization and formulation, whereas amorphous forms (e.g., Compound 7 ) pose challenges. The tert-butyl group in the target compound and may promote crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
